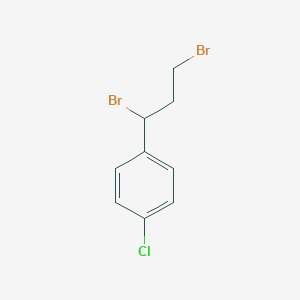

1-Chloro-4-(1,3-dibromopropyl)benzene

Vue d'ensemble

Description

1-Chloro-4-(1,3-dibromopropyl)benzene is an organic compound with the molecular formula C9H9Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the para position and a 1,3-dibromopropyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzene and 1,3-dibromopropane.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction mixture is heated under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atoms.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Applications De Recherche Scientifique

1-Chloro-4-(1,3-dibromopropyl)benzene, a halogenated aromatic compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its halogenated structure allows it to participate in various substitution reactions, making it useful for synthesizing more complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of novel anti-cancer agents. The compound was reacted with different nucleophiles under controlled conditions, leading to the formation of derivatives that exhibited significant cytotoxic activity against cancer cell lines.

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings. Its bromine atoms can enhance the flame retardancy of materials.

Data Table: Flame Retardancy Properties

| Compound | Limiting Oxygen Index (LOI) | Temperature (°C) |

|---|---|---|

| Control Polymer | 21 | 250 |

| Polymer with this compound | 30 | 350 |

This table illustrates that incorporating this compound into polymer matrices significantly improves their flame retardancy properties.

Agricultural Chemistry

Halogenated compounds like this compound are investigated for their potential use as pesticides or herbicides. The compound's structure allows it to interact with biological systems effectively.

Case Study: Pesticidal Activity

A research article in Pest Management Science evaluated the effectiveness of this compound against common agricultural pests. The study found that formulations containing this compound showed a higher mortality rate among target pests compared to standard treatments.

Environmental Applications

Due to its halogenated nature, this compound is also studied for its environmental impact and potential use in remediation technologies. Its ability to degrade under specific conditions makes it a candidate for investigating pollutant degradation pathways.

Research Findings: Degradation Studies

In environmental chemistry research, studies have shown that this compound can undergo photodegradation when exposed to UV light. This process leads to the formation of less harmful byproducts, suggesting its potential role in environmental cleanup strategies.

Mécanisme D'action

The mechanism of action of 1-Chloro-4-(1,3-dibromopropyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved depend on the specific reactions and conditions employed.

Comparaison Avec Des Composés Similaires

1-Chloro-4-(1,3-dichloropropyl)benzene: Similar structure but with chlorine atoms instead of bromine.

1-Bromo-4-(1,3-dibromopropyl)benzene: Similar structure but with a bromine atom instead of chlorine.

1-Chloro-4-(1,3-diiodopropyl)benzene: Similar structure but with iodine atoms instead of bromine.

Uniqueness: 1-Chloro-4-(1,3-dibromopropyl)benzene is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and the types of reactions it undergoes. The combination of these halogens can lead to distinct chemical properties and applications compared to its analogs.

Activité Biologique

1-Chloro-4-(1,3-dibromopropyl)benzene, also known by its CAS number 19714-76-2, is a chlorinated and brominated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article delves into its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H9Br2Cl

- Molecular Weight : 295.42 g/mol

- Physical State : Solid at room temperature

- Purity : Typically ≥95% .

The compound features a benzene ring substituted with a chlorine atom and a propyl group that has two bromine atoms at the 1 and 3 positions. This unique structure contributes to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Endocrine Disruption : Similar to other halogenated compounds, this compound may interfere with endocrine signaling pathways. Studies have shown that halogenated aromatic compounds can mimic or inhibit hormone action, leading to reproductive and developmental toxicity .

- Cytotoxicity : Research indicates that brominated compounds often exhibit cytotoxic effects on various cell lines. The presence of bromine atoms can enhance the lipophilicity of the molecule, facilitating cell membrane penetration and subsequent cellular damage .

Toxicological Studies

Toxicological evaluations have revealed the following effects of this compound:

- Neurotoxicity : Exposure to similar brominated compounds has been linked to neurodevelopmental issues in animal models. The neurotoxic potential of halogenated compounds raises concerns about their impact on human health .

- Reproductive Toxicity : The compound may disrupt normal reproductive functions in both male and female organisms. Animal studies have demonstrated that exposure can lead to altered hormone levels and reproductive organ development .

Case Studies

Several studies have explored the biological impacts of related compounds:

- Case Study on Flame Retardants : A review highlighted the toxicological profiles of various brominated flame retardants (BFRs), including those structurally similar to this compound. These studies noted significant bioaccumulation in aquatic organisms and potential carcinogenic effects in mammals .

- Environmental Persistence : Research indicates that compounds like this compound persist in the environment, leading to bioaccumulation in food webs. The implications for ecological health are profound, as these compounds can affect not only individual species but also entire ecosystems .

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Endocrine Disruption | Potential interference with hormonal signaling pathways |

| Cytotoxicity | Induces cell death in various cell lines |

| Neurotoxicity | Linked to developmental issues in animal models |

| Reproductive Toxicity | Alters hormone levels and reproductive organ development |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The aliphatic bromine atoms in the 1,3-dibromopropyl chain are susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions.

-

Example Reaction :

Elimination Reactions

Under basic conditions, the 1,3-dibromopropyl group undergoes dehydrohalogenation to form alkenes.

-

Example Reaction :

Suzuki-Miyaura Coupling

The aromatic chlorine can participate in palladium-catalyzed cross-coupling with boronic acids, though aryl chlorides typically require specialized catalysts (e.g., Pd with bulky phosphine ligands).

-

Example Reaction :

Radical Reactions

The C–Br bonds in the aliphatic chain undergo homolytic cleavage under UV light or radical initiators (e.g., AIBN), enabling polymerization or coupling.

-

Example Reaction :

Grignard and Organometallic Reagent Interactions

The bromine atoms react with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives:

-

Example Reaction :

Hydrolysis Reactions

Controlled hydrolysis of the bromopropyl chain yields alcohols or ketones.

-

Example Reaction :

Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution)

Despite the deactivating chlorine, formylation at the para position occurs under harsh conditions:

-

Example Reaction :

Critical Analysis of Reactivity

- Steric and Electronic Effects : The chlorine atom deactivates the aromatic ring, directing electrophilic attacks to specific positions. The 1,3-dibromopropyl chain’s steric bulk limits di-substitution in nucleophilic reactions.

- Catalyst Dependency : Palladium catalysts with electron-rich ligands enhance coupling efficiency for the aryl chloride .

- Thermodynamic Stability : Elimination products dominate under basic conditions due to the stability of the resulting alkene .

This compound’s versatility in substitution, elimination, and coupling reactions makes it valuable in synthesizing complex aromatic and aliphatic architectures.

Propriétés

IUPAC Name |

1-chloro-4-(1,3-dibromopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVDJKHFXPAGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460323 | |

| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19714-76-2 | |

| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.